3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one

CAS No.: 1407532-87-9

Cat. No.: VC3008965

Molecular Formula: C9H7IN2O

Molecular Weight: 286.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1407532-87-9 |

|---|---|

| Molecular Formula | C9H7IN2O |

| Molecular Weight | 286.07 g/mol |

| IUPAC Name | 3-iodo-5-methyl-1H-1,6-naphthyridin-2-one |

| Standard InChI | InChI=1S/C9H7IN2O/c1-5-6-4-7(10)9(13)12-8(6)2-3-11-5/h2-4H,1H3,(H,12,13) |

| Standard InChI Key | ZDGRMUYBFGNPMI-UHFFFAOYSA-N |

| SMILES | CC1=NC=CC2=C1C=C(C(=O)N2)I |

| Canonical SMILES | CC1=NC=CC2=C1C=C(C(=O)N2)I |

Introduction

Chemical Identity and Structure

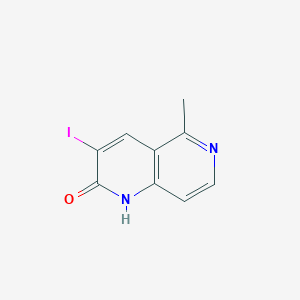

3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one is a heterocyclic organic compound characterized by its naphthyridine core structure. The compound features a fused bicyclic system containing two nitrogen atoms in a 1,6-configuration, with an iodine substituent at the 3-position, a methyl group at the 5-position, and a carbonyl group at the 2-position . This structural arrangement contributes to its unique chemical properties and reactivity profile.

Identification Parameters

The compound is precisely identified through several standardized parameters, as detailed in Table 1.

Table 1: Identification Parameters of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one

| Parameter | Value |

|---|---|

| CAS Number | 1407532-87-9 |

| Molecular Formula | C₉H₇IN₂O |

| Molecular Weight | 286.07 g/mol |

| IUPAC Name | 3-iodo-5-methyl-1H-1,6-naphthyridin-2-one |

| Standard InChI | InChI=1S/C9H7IN2O/c1-5-6-4-7(10)9(13)12-8(6)2-3-11-5/h2-4H,1H3,(H,12,13) |

| Standard InChIKey | ZDGRMUYBFGNPMI-UHFFFAOYSA-N |

| SMILES Notation | CC1=NC=CC2=C1C=C(C(=O)N2)I |

| PubChem Compound ID | 71300247 |

The compound exists as a solid at room temperature and likely exhibits solubility in organic solvents due to its aromatic nature . The molecular structure contains several functional groups that influence its chemical behavior, including the carbonyl group which enhances potential for hydrogen bonding .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one is essential for evaluating its potential applications and handling requirements.

Physical Properties

The physical properties of this compound include its melting point, solubility profile, and appearance. Based on available data, the compound has a melting point range of 260-263°C . While comprehensive solubility data is limited in the available sources, like most naphthyridine derivatives, it likely exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform, with limited solubility in water .

Chemical Structure and Electronic Properties

The naphthyridine core of the compound consists of two fused six-membered rings with nitrogen atoms at the 1 and 6 positions. This arrangement creates a heterocyclic system with distinct electronic properties. The presence of the iodine substituent at the 3-position significantly influences the compound's electronic distribution and reactivity. The iodine atom, being a good leaving group, enhances the compound's potential for further functionalization through various substitution reactions .

The carbonyl group at the 2-position creates a lactam functionality (cyclic amide), which contributes to the compound's ability to form hydrogen bonds both as an acceptor (through the carbonyl oxygen) and as a donor (through the NH group) . This feature is particularly important for potential biological interactions.

Chemical Reactivity

The reactivity of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one is largely influenced by its functional groups and electronic structure.

Reactivity of the Iodo Group

The iodine substituent at the 3-position is particularly significant for the compound's reactivity profile. As a good leaving group, it makes the compound suitable for various cross-coupling reactions, including:

-

Suzuki-Miyaura coupling with boronic acids

-

Sonogashira coupling with terminal alkynes

-

Heck reactions with alkenes

These reactions can be utilized to functionalize the compound at the 3-position, creating more complex derivatives with potentially enhanced biological activities.

Lactam Functionality

The lactam functionality (cyclic amide) at the 2-position provides sites for various transformations:

-

The NH group can participate in N-alkylation reactions

-

The carbonyl group can undergo reactions such as reduction to form the corresponding alcohol

-

The lactam may be converted to other functional groups like thiolactams or imidoyl chlorides

This reactivity makes the compound valuable as a synthetic intermediate for the preparation of more complex naphthyridine derivatives.

Biological Activity and Applications

Naphthyridine derivatives, including compounds similar to 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one, have demonstrated diverse biological activities that suggest potential applications in medicinal chemistry.

Applications in Medicinal Chemistry

The naphthyridine scaffold serves as an important pharmacophore in medicinal chemistry. Compounds containing this structural motif have been investigated for various therapeutic applications:

The presence of the iodine substituent in 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one makes it a valuable intermediate for further functionalization, potentially leading to derivatives with enhanced biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume